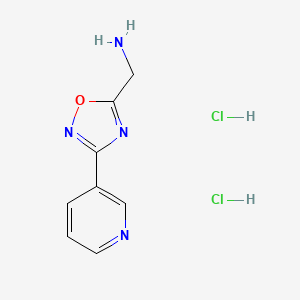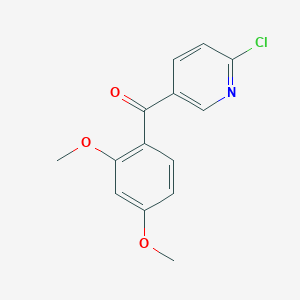
Methyl 2-(bromomethyl)-5-chlorobenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with bromine or bromine-containing compounds . For instance, 2-bromomethyl-2-butyl hexanoic acid can be synthesized through a series of reactions involving bromine .Molecular Structure Analysis
The molecular structure of a compound like this would likely include a benzene ring (due to the “benzoate” in the name), a methyl group (CH3), a bromomethyl group (CH2Br), and a chloro group (Cl). The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Compounds with bromomethyl groups can participate in various chemical reactions. For example, Methyl (2-bromomethyl)acrylate can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene .Physical And Chemical Properties Analysis
Methyl 2-(bromomethyl)acrylate, a similar compound, is a liquid at 20°C, has a boiling point of 42°C at 8.3 mmHg, and a flash point of 78°C .Aplicaciones Científicas De Investigación
Synthesis of Heteroditopic Ligands
Methyl 2-(bromomethyl)-5-chlorobenzoate finds application in the synthesis of heteroditopic ligands. A study demonstrated the one-pot bromo- and chloro-methylation of various salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde, to create piperazine-containing heteroditopic ligands that act as receptors for metal salts. This process is significant for organic and coordination chemistry (Wang et al., 2006).
Genotoxic Impurity Detection in Pharmaceuticals
In pharmaceutical research, methyl 2-(bromomethyl)-5-chlorobenzoate is identified as a genotoxic impurity in lenalidomide drug substance. A study developed and validated an HPLC method for the simultaneous detection and quantification of this compound and other related impurities (Gaddam et al., 2020).
Synthesis of Anticancer Drugs
This chemical also plays a role in the synthesis of anti-cancer drugs. For example, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in the synthesis of some anti-cancer drugs, can be produced using related bromomethyl compounds (Sheng-li, 2004).
Synthesis of Dapagliflozin
In the synthesis of the antidiabetic drug dapagliflozin, compounds like 5-bromo-2-chlorobenzoic acid play a critical role. These compounds are structurally similar to methyl 2-(bromomethyl)-5-chlorobenzoate and are used in multiple steps of the synthesis process (Yafei, 2011).
Synthesis of Extended Oxazoles
Methyl 2-(bromomethyl)-5-chlorobenzoate is instrumental in the synthesis of extended oxazoles. The 2-(halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogues, are used for synthetic elaboration in the synthesis of these compounds (Patil & Luzzio, 2016).
Bromination in Porphyrin Synthesis
The compound plays a role in the bromination process, important in the synthesis of porphyrins. Bromomethyl-2,2'-dipyrromethenium bromides, closely related to methyl 2-(bromomethyl)-5-chlorobenzoate, are key intermediates in this process, showcasing the compound's relevance in organic synthesis (Paine et al., 1988).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(bromomethyl)-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGXSSGKABOXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679968 | |
| Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-5-chlorobenzoate | |
CAS RN |
668262-52-0 | |
| Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)

![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)






![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)
![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)

![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)